molecular formula C20H14N8O7S B12698354 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid CAS No. 6311-05-3

3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid

Cat. No.: B12698354
CAS No.: 6311-05-3
M. Wt: 510.4 g/mol
InChI Key: VDDZOCGAUJFXNQ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxido, amino, pyridinyl, hydrazono, and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: The initial step often involves the nitration of a naphthalene derivative, followed by reduction to introduce amino groups.

    Hydrazone Formation: The amino groups are then reacted with hydrazine derivatives to form hydrazones.

    Pyridine Ring Introduction: The pyridine rings are introduced through condensation reactions with pyridine derivatives.

    Sulfonation: Finally, sulfonic acid groups are introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides and other oxidation products.

    Reduction: Reduction reactions can convert the oxido and nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Condensation: Condensation reactions can lead to the formation of larger molecules by combining smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.

Scientific Research Applications

3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its anti-inflammatory effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazono derivatives and naphthalenesulfonic acid derivatives. Examples include:

    3,4-Dihydro-1-naphthalenesulfonic acid: A simpler derivative with fewer functional groups.

    5-(Hydroxy(oxido)amino)-2-pyridinyl derivatives: Compounds with similar pyridine and oxido functional groups.

    Hydrazono derivatives: Compounds with similar hydrazone functional groups.

Uniqueness

The uniqueness of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid lies in its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

6311-05-3

Molecular Formula

C20H14N8O7S

Molecular Weight

510.4 g/mol

IUPAC Name

4-[(5-nitropyridin-2-yl)diazenyl]-3-[2-(5-nitropyridin-2-yl)hydrazinyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N8O7S/c29-27(30)12-5-7-18(21-10-12)24-23-16-9-17(36(33,34)35)14-3-1-2-4-15(14)20(16)26-25-19-8-6-13(11-22-19)28(31)32/h1-11,23H,(H,21,24)(H,33,34,35)

InChI Key

VDDZOCGAUJFXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=NC=C(C=C3)[N+](=O)[O-])NNC4=NC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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